Cas no 42927-70-8 ((R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd)

42927-70-8 structure
Nome del prodotto:(R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd
(R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd
- (R)-2,3,4-trihydroxy-3-hydroxymethyl-butyraldehyde
- 3-Hydroxymethyl-D-tetrose
- apiose
- D-Api
- D-Apiose
- MA00248
- 2,3,4-trihydroxy-3-hydroxymethylbutanal
- 3-C-(hydroxymethyl)-D-glycero-tetrose
- 42927-70-8
- SCHEMBL16798783
- 639-97-4
- DL-Apiose - Aqueous solution
- DL-Apiose
- 2,3,4-trihydroxy-3-(hydroxymethyl)butanal
- DTXSID101318588
- MA145434
-
- Inchi: InChI=1S/2C5H10O5/c6-1-5(9)2-10-4(8)3(5)7;6-1-4(9)5(10,2-7)3-8/h3-4,6-9H,1-2H2;1,4,7-10H,2-3H2
- Chiave InChI: QCRRWEYSPRMJJV-UHFFFAOYSA-N
- Sorrisi: OCC(O)(CO)C(O)C=O.OCC1(O)COC(O)C1O
Proprietà calcolate
- Massa esatta: 150.05282342Da
- Massa monoisotopica: 150.05282342Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 109
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98Ų
- XLogP3: -3.1
(R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | MA145434-50 mg |
DL-Apiose |
42927-70-8 | 50mg |
$254.00 | 2023-01-04 | ||
Biosynth | MA145434-25 mg |
DL-Apiose |
42927-70-8 | 25mg |
$159.00 | 2023-01-04 | ||
Biosynth | MA145434-250 mg |
DL-Apiose |
42927-70-8 | 250MG |
$860.00 | 2023-01-04 | ||
Biosynth | MA145434-100 mg |
DL-Apiose |
42927-70-8 | 100MG |
$382.00 | 2023-01-04 | ||
Biosynth | MA145434-10 mg |
DL-Apiose |
42927-70-8 | 10mg |
$76.20 | 2023-01-04 |
(R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd Letteratura correlata
-
1. D(+)-Apiose from the monocotyledon, Posidonia australisD. J. Bell,F. A. Isherwood,Nancy E. Hardwick J. Chem. Soc. 1954 3702
-
Sei-hyun Choi,Mark W. Ruszczycky,Hua Zhang,Hung-wen Liu Chem. Commun. 2011 47 10130
-
Wael A. Elmasri,Mohamed-Elamir F. Hegazy,Yehia Mechref,Paul W. Paré RSC Adv. 2015 5 27126
-
4. Synthetic studies of carbohydrate derivatives by photochemical reactions. Part 16. Synthesis of DL-apiose derivatives by photochemical cycloaddition of 1,3-dihydroxypropan-2-one derivatives with ethenediol or ethenol derivativesYounosuke Araki,Jun-ichi Nagasawa,Yoshiharu Ishido J. Chem. Soc. Perkin Trans. 1 1981 12
-
Victoria L. Challinor,James J. De Voss Nat. Prod. Rep. 2013 30 429
42927-70-8 ((R)-2,3,4-Trihydroxy-3-hydroxymethyl-butyraldehyd) Prodotti correlati
- 2171975-25-8(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidomethyl}furan-2-carboxylic acid)
- 335299-59-7(Tenatoprazole sodium)
- 1803891-85-1(2-(6-Cyano-1H-benzo[d]imidazol-5-yl)-2-hydroxyacetic acid)
- 1311278-84-8({[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester)
- 1016517-81-9(5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine)
- 899997-09-2(N-(2-{(4-chlorophenyl)methylsulfamoyl}ethyl)benzamide)
- 2649081-95-6(6-(2-isocyanatoethyl)-1-methyl-1H-indole)
- 7355-01-3(N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide)
- 2248288-19-7(Methyl 4-amino-2-butyl-1H-imidazole-5-carboxylate)
- 1314976-65-2(2-(3-chloro-4-fluorophenyl)ethane-1-thiol)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
